- Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein HydrolysatesACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228,
Cas no 533-88-0 (2-Amino-5-hydroxypentanoic acid)

2-Amino-5-hydroxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-hydroxypentanoic acid
- 5-Hydroxy-DL-norvaline
- Norvaline, 5-hydroxy-
- NSC 20896
- Pentahomoserine
- alpha-Amino-delta-hydroxy-n-valeric acid
- alpha-Amino-delta-hydroxyvaleric acid
- NSC206265
- 2-Amino-5-hydroxyvaleric acid
- .alpha.-Amino-.delta.-hydroxyvalerate
- NSC-20896
- L-.alpha.-Amino-.delta.-hydroxyvaleric acid
- PENTAHOMOSERINE DL-FORM [MI]
- NSC20896
- EN300-84934
- PENTAHOMOSERINE [MI]
- 533-88-0
- .ALPHA.-AMINO-.DELTA.-HYDROXYVALERIC ACID
- NSC-206265
- CHEBI:165867
- 5-OH-2-NH2-Valerate
- Hava-5 cpd
- 5-Hydroxy-2-aminovalerate
- 5-Hydroxynorvaline
- CZWARROQQFCFJB-UHFFFAOYSA-N
- FT-0689993
- AKOS015892690
- DTXSID901315938
- .alpha.-Amino-.delta.-hydroxyvaleric cid
- HYDROXYVALINE
- SY269711
- PENTAHOMOSERINE, (+/-)-
- PKG8I0M67E
- L-2-Amino-5-hydroxypentanoic acid
- 2-Amino-5-hydroxypentanoicacid
- .delta.-Hydroxynorvaline
- SCHEMBL59755
- Q27286597
- MFCD00078391
- delta-Hydroxynorvaline
- Norvaline, 5-hydroxy-, L-
- DL-.DELTA.-HYDROXY-.ALPHA.-AMINOVALERIC ACID
- UNII-PKG8I0M67E
-
- MDL: MFCD12911768
- インチ: InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)
- InChIKey: CZWARROQQFCFJB-UHFFFAOYSA-N
- ほほえんだ: C(CC(C(=O)O)N)CO
計算された属性
- せいみつぶんしりょう: 133.074
- どういたいしつりょう: 133.074
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6A^2
- 疎水性パラメータ計算基準値(XlogP): _4.2
じっけんとくせい
- 密度みつど: 1.241±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218-220 ºC
- ふってん: 306.1°Cat760mmHg
- フラッシュポイント: 138.9°C
- 屈折率: 1.504
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 83.55000
- LogP: -0.12890
2-Amino-5-hydroxypentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84934-0.25g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-84934-0.5g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
Enamine | EN300-84934-0.1g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
Enamine | EN300-84934-1g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 1g |
$557.0 | 2023-09-02 | ||
Enamine | EN300-84934-5g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 5g |
$1614.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-10g |
2-Amino-5-Hydroxypentanoic acid |
533-88-0 | 98% | 10g |
¥53662.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-100mg |
2-Amino-5-Hydroxypentanoic acid |
533-88-0 | 98% | 100mg |
¥10983.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-5g |
2-Amino-5-Hydroxypentanoic acid |
533-88-0 | 98% | 5g |
¥36190.00 | 2024-05-10 | |
Enamine | EN300-84934-0.05g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
Enamine | EN300-84934-2.5g |
2-amino-5-hydroxypentanoic acid |
533-88-0 | 95% | 2.5g |
$1089.0 | 2024-05-21 |
2-Amino-5-hydroxypentanoic acid 合成方法
ごうせいかいろ 1
2-Amino-5-hydroxypentanoic acid Raw materials
2-Amino-5-hydroxypentanoic acid Preparation Products
- 4-Amino-1-pentanol (927-55-9)
- 4-amino-5-hydroxypentanoic acid (40217-11-6)
- L-Pyroglutamic acid (98-79-3)
- pentan-2-amine (63493-28-7)
- (pyrrolidin-2-yl)methanol (498-63-5)
- 5-(Hydroxymethyl)pyrrolidin-2-one (62400-75-3)
- 2-Amino-5-hydroxypentanoic acid (533-88-0)
- DL-2-Amino-1-pentanol (16369-14-5)
- 2-aminopentane-1,5-diol (21926-01-2)
2-Amino-5-hydroxypentanoic acid 関連文献
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Steffen K?cher,Sarah Resch,Till Kessenbrock,Lukas Schrapp,Michael Ehrmann,Markus Kaiser Nat. Prod. Rep. 2020 37 163
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2. Chapter 7. Natural polymers – chemistryHarri L?nnberg Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1999 95 207
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Jér?me Cluzeau,Shinya Oishi,Hiroaki Ohno,Zixuan Wang,Barry Evans,Stephen C. Peiper,Nobutaka Fujii Org. Biomol. Chem. 2007 5 1915
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R. B. Herbert Nat. Prod. Rep. 1986 3 185
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5. Simple syntheses of (S)-2- and 4-amino-5-hydroxypentanoic acidsKleomenis Barlos,Petros Mamos,Dionysios Papaioannou,Stella Patrianakou J. Chem. Soc. Chem. Commun. 1987 1583
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6. Index pages
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M. McErlean,X. Liu,Z. Cui,B. Gust,S. G. Van Lanen Nat. Prod. Rep. 2021 38 1362
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Mónica García,Xavier del Río,Sandra Silvestre,Mario Rubiralta,Estrella Lozoya,Victor Segarra,Dolors Fernández,Montserrat Miralpeix,Mònica Aparici,Anna Diez Org. Biomol. Chem. 2004 2 1633
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Zheng Li,Themis Lazaridis Phys. Chem. Chem. Phys. 2007 9 573
2-Amino-5-hydroxypentanoic acidに関する追加情報
Introduction to 2-Amino-5-hydroxypentanoic acid (CAS No. 533-88-0)
2-Amino-5-hydroxypentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 533-88-0, is a significant compound in the field of biochemistry and pharmaceutical research. This amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, enzyme inhibition, and metabolic studies. The compound features both an amino group and a hydroxyl group on a five-carbon chain, making it a versatile building block for synthesizing more complex molecules.
The molecular structure of 2-Amino-5-hydroxypentanoic acid contributes to its reactivity and functionality. The presence of both functional groups allows it to participate in various chemical reactions, including peptide bond formation, chelation, and redox processes. These characteristics make it a valuable intermediate in organic synthesis and a candidate for developing novel therapeutic agents.
In recent years, research on 2-Amino-5-hydroxypentanoic acid has been expanding, particularly in the context of its role in biological systems. Studies have explored its potential as a precursor for neurotransmitter analogs and as a component in enzyme inhibitors. For instance, modifications of this compound have been investigated for their ability to modulate the activity of certain enzymes involved in metabolic pathways. This has opened up new avenues for treating metabolic disorders and inflammatory conditions.
One of the most intriguing aspects of 2-Amino-5-hydroxypentanoic acid is its potential application in peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The structural features of 2-Amino-5-hydroxypentanoic acid make it an ideal candidate for such applications, as it can be incorporated into peptide chains to enhance their binding affinity and specificity. This has implications for the development of targeted therapies in oncology and immunology.
The pharmaceutical industry has also shown interest in 2-Amino-5-hydroxypentanoic acid due to its potential as a scaffold for drug discovery. By modifying its structure, researchers can generate libraries of compounds with varying biological activities. High-throughput screening techniques combined with computational modeling have accelerated the process of identifying lead compounds for further development. This approach has led to several promising candidates that are currently undergoing preclinical studies.
Another area where 2-Amino-5-hydroxypentanoic acid has found utility is in the field of materials science. Its ability to form stable complexes with metal ions makes it useful in developing metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies. The versatility of 2-Amino-5-hydroxypentanoic acid as a ligand has opened up new possibilities for designing functional materials with tailored properties.
The synthesis of 2-Amino-5-hydroxypentanoic acid has also been optimized to meet the demands of industrial-scale production. Various synthetic routes have been developed, including enzymatic synthesis and solid-phase peptide synthesis (SPPS). These methods ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic chemistry have made it possible to produce large quantities of this compound efficiently.
In conclusion, 2-Amino-5-hydroxypentanoic acid (CAS No. 533-88-0) is a multifaceted compound with significant potential in biochemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it a valuable tool for researchers working on drug development, enzyme inhibition, and metabolic studies. As research continues to uncover new applications for this compound, its importance is likely to grow further.




